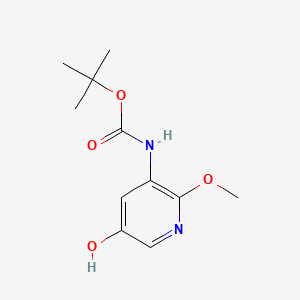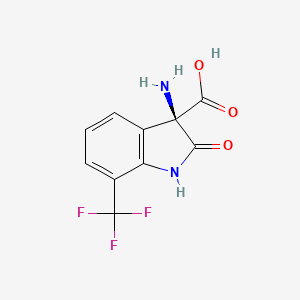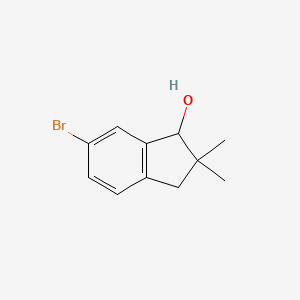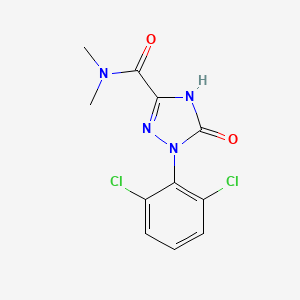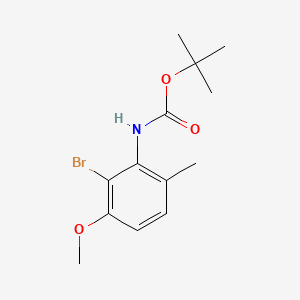
tert-Butyl (2-bromo-3-methoxy-6-methylphenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (2-bromo-3-methoxy-6-methylphenyl)carbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a bromine atom, a methoxy group, and a methyl group attached to a phenyl ring. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2-bromo-3-methoxy-6-methylphenyl)carbamate typically involves the reaction of 2-bromo-3-methoxy-6-methylphenol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in tert-butyl (2-bromo-3-methoxy-6-methylphenyl)carbamate can undergo nucleophilic substitution reactions. Common nucleophiles include amines and thiols.
Oxidation Reactions: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction Reactions: The carbamate group can be reduced to form an amine group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Substitution: Formation of substituted phenyl carbamates.
Oxidation: Formation of hydroxylated phenyl carbamates.
Reduction: Formation of amine derivatives.
Scientific Research Applications
Chemistry: tert-Butyl (2-bromo-3-methoxy-6-methylphenyl)carbamate is used as an intermediate in the synthesis of various organic compounds. It serves as a protecting group for amines in peptide synthesis .
Biology: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. It can act as a probe to investigate the binding sites of enzymes.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. It can be used as a scaffold for designing inhibitors of specific enzymes involved in diseases.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. It is also employed in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl (2-bromo-3-methoxy-6-methylphenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. The bromine atom can participate in halogen bonding, enhancing the binding affinity of the compound to its target .
Comparison with Similar Compounds
- tert-Butyl (2-bromo-6-methoxypyridin-3-yl)carbamate
- tert-Butyl (2-bromo-4-isopropylphenyl)carbamate
- tert-Butyl (2-bromo-6-chloropyridin-3-yl)carbamate
Comparison:
- tert-Butyl (2-bromo-3-methoxy-6-methylphenyl)carbamate is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its reactivity and binding properties.
- tert-Butyl (2-bromo-6-methoxypyridin-3-yl)carbamate has a pyridine ring instead of a phenyl ring, which can affect its electronic properties and interactions with biological targets .
- tert-Butyl (2-bromo-4-isopropylphenyl)carbamate contains an isopropyl group, which can provide steric hindrance and alter its reactivity.
- tert-Butyl (2-bromo-6-chloropyridin-3-yl)carbamate has a chlorine atom, which can participate in different types of chemical interactions compared to the methoxy group .
Properties
Molecular Formula |
C13H18BrNO3 |
|---|---|
Molecular Weight |
316.19 g/mol |
IUPAC Name |
tert-butyl N-(2-bromo-3-methoxy-6-methylphenyl)carbamate |
InChI |
InChI=1S/C13H18BrNO3/c1-8-6-7-9(17-5)10(14)11(8)15-12(16)18-13(2,3)4/h6-7H,1-5H3,(H,15,16) |
InChI Key |
GUYOWEDFWIEULN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)OC)Br)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



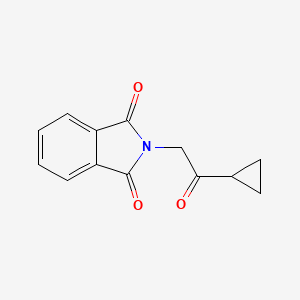
![4-methyl-1-(1H-pyrrol-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B13909540.png)
![rel-(1S,3R,4S)-3-(Trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B13909554.png)
![N-[2-(4-chlorophenyl)ethyl]pyridine-3-carboxamide](/img/structure/B13909568.png)
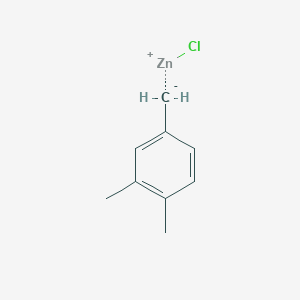
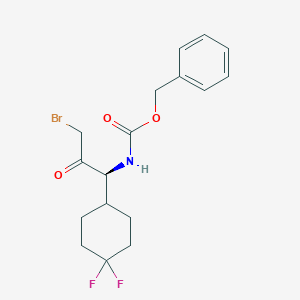
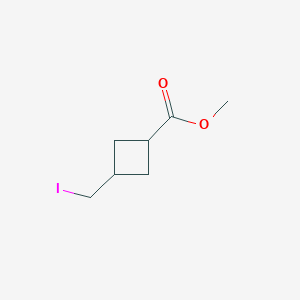
![Rel-(1S,2R,3S,4R)-3-methoxycarbonyl-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B13909592.png)
![6-Sulfanylidene-4-(trifluoromethyl)-5,6-dihydro[2,3'-bipyridine]-5-carbonitrile](/img/structure/B13909602.png)
